![molecular formula C14H16ClN5O B2408387 (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone CAS No. 1385324-60-6](/img/structure/B2408387.png)
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacological Studies
The molecular interactions and pharmacological applications of related compounds demonstrate the importance of such chemicals in understanding receptor binding mechanisms and developing pharmacophores. For instance, studies on cannabinoid receptor antagonists, such as SR141716; 1, explore the conformational analysis and the development of pharmacophore models for CB1 receptor ligands, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).
Antimicrobial and Anticancer Applications
Research on pyridine derivatives, including efforts to synthesize and evaluate antimicrobial activity, illustrates the compound's potential in developing treatments against bacteria and fungi. The creation of amide derivatives from acid chlorides and piperazines, and their subsequent testing for in vitro antimicrobial activity, highlights this application area (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties
The investigation into SR141716A as an inverse agonist at the human cannabinoid CB1 receptor offers an example of how specific chemical compounds can influence receptor activity, with implications for developing new therapeutic agents (Landsman et al., 1997).
Synthesis and Structural Analysis
Studies on the synthesis and structure-activity relationships of compounds for histamine H(4) receptor antagonists further demonstrate the scientific interest in these chemicals. Such research aids in identifying novel lead compounds and understanding their interactions with specific receptors (Terzioğlu et al., 2004).
Exploration of Antiproliferative Activity
The synthesis and evaluation of compounds for antiproliferative activity, as well as their structural characterization through various spectroanalytical techniques, underscore the utility of these compounds in cancer research. The assessment of anticancer activity against a panel of 60 cancer cell lines provides valuable data for drug development (Katariya, Vennapu, & Shah, 2021).
Mecanismo De Acción
Mode of Action
It is known that the compound has some fungicidal and insecticidal activity . This suggests that it may interact with biological targets in fungi and insects, leading to their death or inhibition.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The compound has been found to display moderate to weak fungicidal and insecticidal activity . This suggests that it may have potential uses in agriculture as a pesticide.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWUWYUTWAJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)
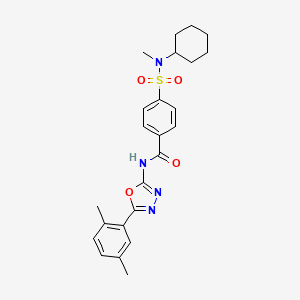
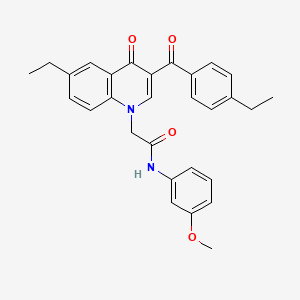
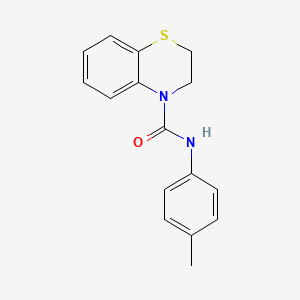
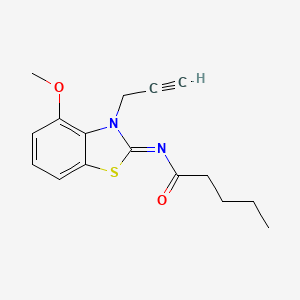

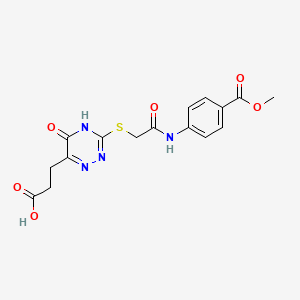
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)
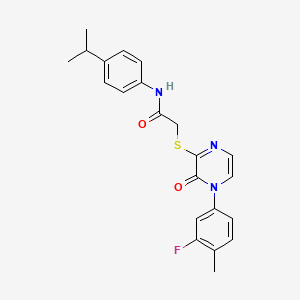
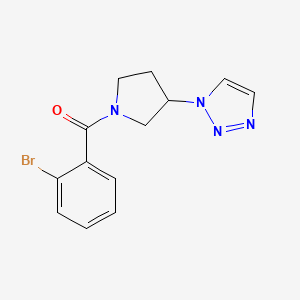
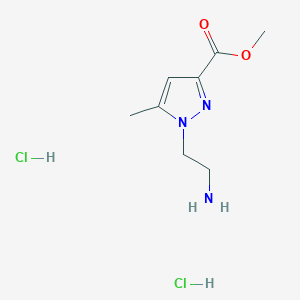
![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)